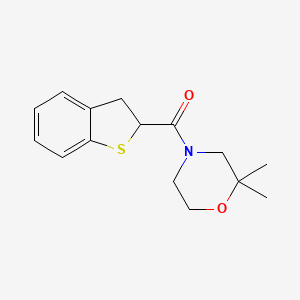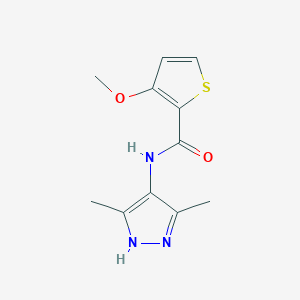
N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in an increase in inhibitory neurotransmission, which can lead to a reduction in seizures, anxiety, and pain.
Biochemical and physiological effects:
N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can result in an increase in inhibitory neurotransmission, leading to a reduction in seizures, anxiety, and pain. N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide has also been shown to have anxiolytic and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide in lab experiments include its potency and selectivity as a GABA aminotransferase inhibitor. Its ability to increase the levels of GABA in the brain can be used to study the role of GABAergic neurotransmission in various neurological and psychiatric disorders. However, the complex synthesis process and the need for expertise in organic chemistry can be a limitation for lab experiments.
Orientations Futures
There are several future directions for the research on N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide. One potential direction is the development of new analogs with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide in the treatment of addiction and alcoholism. Further research is also needed to understand the long-term effects of N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide on the brain and its potential for neuroprotection.
Méthodes De Synthèse
N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide can be synthesized using a multistep process involving the reaction of various reagents. The synthesis involves the use of protected intermediates and the final product is obtained after several purification steps. The synthesis of N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide is a complex process and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Research has shown that N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide has anticonvulsant, anxiolytic, and analgesic properties. It has also been shown to have potential in the treatment of addiction and alcoholism. N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide has been tested in animal models for its efficacy in treating epilepsy, anxiety, and pain.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12(16(19)17-15-6-7-15)18-10-8-13-4-2-3-5-14(13)9-11-18/h2-5,12,15H,6-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIKGELZAJBXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N2CCC3=CC=CC=C3CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553651.png)
![3,5-Dimethyl-1-[[1-(oxan-2-ylmethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553654.png)
![Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone](/img/structure/B7553662.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone](/img/structure/B7553663.png)

![2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B7553672.png)
![1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7553682.png)
![[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7553691.png)

![6-chloro-4-N-[2-(2-phenylphenoxy)ethyl]pyrimidine-2,4-diamine](/img/structure/B7553708.png)
![methyl N-[2-[ethyl-[2-(methylamino)-2-oxoethyl]amino]-2-oxoethyl]-N-methylcarbamate](/img/structure/B7553711.png)
![[2-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone](/img/structure/B7553738.png)
![1-[2-(4-Chlorophenyl)azepan-1-yl]ethanone](/img/structure/B7553742.png)
![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(1,4-thiazepan-4-yl)methanone](/img/structure/B7553749.png)